Ethyl (pentane-1-sulfonyl)acetate
Description
Ethyl (pentane-1-sulfonyl)acetate is a sulfonyl-substituted acetate ester characterized by a pentane sulfonyl group (-SO₂-C₅H₁₁) attached to an ethyl acetate backbone. Sulfonyl acetates are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and specialty polymers due to their reactivity and stability .
Properties
CAS No. |
921755-18-2 |
|---|---|
Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
ethyl 2-pentylsulfonylacetate |
InChI |
InChI=1S/C9H18O4S/c1-3-5-6-7-14(11,12)8-9(10)13-4-2/h3-8H2,1-2H3 |
InChI Key |
JCTLLJKYFYLZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (pentane-1-sulfonyl)acetate typically involves the reaction of pentane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pentane-1-sulfonyl chloride+Ethyl acetate→Ethyl (pentane-1-sulfonyl)acetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentane-1-sulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Chemical Synthesis
Ethyl (pentane-1-sulfonyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in reactions involving sulfonylation, which introduces sulfonyl groups into organic molecules.
Table 1: Reactions Utilizing this compound
Medicinal Chemistry
In medicinal chemistry, this compound has been employed to develop new pharmaceuticals. Its ability to modify biological molecules enhances the efficacy of drug candidates.
Case Study: Development of Anticancer Agents
A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was utilized to introduce sulfonamide moieties into existing drug frameworks, resulting in improved selectivity and potency against cancer cell lines.
- Methodology : The synthesis involved reacting this compound with various amines under controlled conditions.
- Results : The modified compounds exhibited enhanced activity compared to their parent structures, with IC50 values significantly lower than those of existing treatments.
Materials Science
The compound also finds applications in materials science, particularly in the development of polymers and coatings. Its sulfonate functionality can enhance the properties of materials, such as their thermal stability and mechanical strength.
Table 2: Applications in Materials Science
Biological Applications
This compound has shown potential in biological applications, particularly as a reagent for modifying biomolecules. Its ability to selectively react with amino acids and proteins opens avenues for bioconjugation techniques.
Case Study: Protein Labeling
In a study focused on protein labeling, researchers utilized this compound to attach fluorescent tags to specific amino acid residues within proteins.
- Methodology : The compound was reacted with cysteine residues under mild conditions.
- Results : The labeled proteins retained their biological activity while providing a means for tracking and studying protein interactions in cellular environments.
Mechanism of Action
The mechanism of action of ethyl (pentane-1-sulfonyl)acetate in chemical reactions involves the nucleophilic attack on the sulfonyl group, leading to the formation of various products. The sulfonyl group is an electron-withdrawing group, making the carbon adjacent to it more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares ethyl (pentane-1-sulfonyl)acetate with key analogs based on substituents, molecular formulas, and molecular weights:
Key Observations :
- Substituent Effects: Pentane vs. The phenyl group in ethyl (phenylsulfonyl)acetate increases steric hindrance, slowing nucleophilic attacks . Methyl vs. Pentane: Ethyl methanesulfonate’s small methyl group allows rapid alkylation but higher volatility and toxicity. A pentane substituent might reduce volatility and modify reactivity .
- Functional Group Diversity: Ethyl 2-phenylacetoacetate lacks a sulfonyl group but includes a ketone, enabling participation in condensation reactions (e.g., Knoevenagel or Claisen), unlike sulfonyl acetates . Sulfonic acids (e.g., 2-(acetylthio)ethane-1-sulfonic acid) exhibit acidic properties and are used in USP standards for drug purity testing, contrasting with the ester functionality of sulfonyl acetates .
Ethyl (Phenylsulfonyl)Acetate
- Synthesis : Used in cross-coupling reactions to generate α-sulfonyl carbonyl compounds, valuable in medicinal chemistry .
- Stability : The phenyl group stabilizes the sulfonyl moiety against hydrolysis, making it suitable for prolonged reactions .
Ethyl Methanesulfonate
- Toxicity Profile: A potent mutagen and carcinogen, limiting its use to controlled laboratory settings for DNA alkylation studies .
- Reactivity : Reacts readily with nucleophiles (e.g., DNA bases), contrasting with bulkier sulfonyl acetates that show slower kinetics .
Ethyl 2-Phenylacetoacetate
- Pharmaceutical Relevance: A precursor to β-keto esters used in anticoagulants and anti-inflammatory agents. Its ketone group facilitates enolate formation for asymmetric synthesis .
2-(Acetylthio)Ethane-1-Sulfonic Acid
- Regulatory Role : USP standards (e.g., USP Mesna RS) ensure batch consistency in drugs like mesna, a uroprotective agent .
Biological Activity
Ethyl (pentane-1-sulfonyl)acetate, a compound with the molecular formula CHOS, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group, which is known to influence its biological activity. The sulfonyl moiety is often associated with various pharmacological properties, including antibacterial and anti-inflammatory effects. Its structure can be represented as follows:
- Chemical Structure :
- Ethyl group: CH
- Pentane-1-sulfonyl group: CHSO
- Acetate group: CHO
Antibacterial Properties
Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. This compound's potential against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against S. aureus, a common pathogen responsible for various infections .
Structure-Activity Relationship (SAR)
The SAR studies of sulfonamide derivatives have provided insights into how modifications to the structure of this compound can enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the potency of related compounds against bacterial targets .
The following table summarizes key findings from SAR studies relevant to this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Alteration of alkyl chain length | Variable effects on MIC values |
| Introduction of aromatic systems | Enhanced binding affinity to bacterial enzymes |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in comparison to standard antibiotics. The compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth at concentrations that were lower than those required for traditional antibiotics .
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties in animal models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in swelling and pain compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
